molecular formula C21H15ClFN3O3S B2803367 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide CAS No. 1031574-77-2

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2803367
CAS No.: 1031574-77-2
M. Wt: 443.88
InChI Key: LXNOPXDWVDGFQK-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core modified with a 1,1-dioxido (sulfone) group, a chloro substituent at position 6, and a phenyl group at position 2. The acetamide side chain is substituted with a 3-fluorophenyl group, contributing to its unique electronic and steric profile. Structural analogs often vary in the heterocyclic core, substituent positions, and aryl groups, leading to divergent physicochemical and biological properties .

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S/c22-15-9-10-19-18(11-15)21(14-5-2-1-3-6-14)25-26(30(19,28)29)13-20(27)24-17-8-4-7-16(23)12-17/h1-12H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOPXDWVDGFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiadiazine ring is treated with a phenyl acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Fluorophenylacetamide: The final step involves the substitution of the acetamide group with a fluorophenyl group. This can be accomplished through a nucleophilic substitution reaction using a fluorophenylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.

    Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The target compound’s benzothiadiazine sulfone core distinguishes it from analogs with benzothiazole (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ) or thiazole (e.g., 2-(2-chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ) backbones.

Substituent Effects

Table 1: Substituent Comparison of Selected Acetamide Derivatives

Compound Name Heterocyclic Core Core Substituents Acetamide Substituent Key Structural Features
Target Compound Benzothiadiazine (1,1-dioxido) 6-chloro, 4-phenyl N-(3-fluorophenyl) Sulfone group enhances polarity; chloro and fluoro improve metabolic stability
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide Benzothiadiazine (1,1-dioxido) 6-chloro, 4-(2-fluorophenyl) N-(2,4-dimethylphenyl) 2-Fluorophenyl and dimethyl groups increase steric bulk
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-ethoxy 4-chlorophenyl Ethoxy group introduces hydrogen-bonding potential
2-(2-chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide Thiazole 2-chloro-6-fluorophenyl 4-pyridinyl Pyridinyl substituent enables π-π interactions
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide None (simple acetamide) N/A Naphthalen-1-yl Extended aromatic system for hydrophobic binding
Bond Length and Conformational Analysis

Comparative crystallographic studies (e.g., N-(4-Bromophenyl)acetamide ) reveal that acetamide derivatives exhibit minor bond-length variations depending on substituents. For example:

  • N–C bonds : In the target compound, the N–C bond in the acetamide group is expected to align with reported values (~1.347 Å in N-(4-Bromophenyl)acetamide ), but electron-withdrawing groups like sulfone may shorten this bond slightly.
  • C–Cl/C–F bonds : Chloro (1.74–1.76 Å) and fluoro (1.34–1.38 Å) bond lengths are consistent across analogs, with minimal steric distortion .

Biological Activity

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H15ClFN3O3SC_{21}H_{15}ClFN_{3}O_{3}S, with a molecular weight of 443.88 g/mol. Its structure includes a benzothiadiazine core, which contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H15ClFN3O3S
Molecular Weight443.88 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes critical for various biochemical pathways.

Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways essential for cellular function.

Disruption of Cellular Processes: The compound may interfere with processes such as DNA replication and protein synthesis, leading to altered cell division and function.

Research Findings

Several studies have investigated the biological effects of compounds similar to this compound. These studies indicate significant pharmacological potential:

  • Antitumor Activity: Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, benzothiadiazine derivatives have been evaluated for their ability to induce apoptosis in tumor cells .
  • Antimicrobial Properties: The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against bacterial strains and fungi .
  • Anti-inflammatory Effects: Some derivatives of benzothiadiazine have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

A few notable case studies provide insight into the compound's potential applications:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of a similar benzothiadiazine derivative. The compound demonstrated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a related compound was tested against multi-drug resistant bacterial strains. Results indicated a promising reduction in bacterial growth, suggesting potential use as an antimicrobial agent .

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